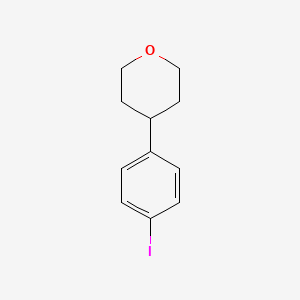

4-(4-Iodophenyl)tetrahydro-2H-pyran

Description

Chemical Significance and Historical Context

The chemical significance of 4-(4-Iodophenyl)tetrahydro-2H-pyran lies in its dual functionality: the tetrahydropyran moiety provides conformational rigidity, while the iodophenyl group offers a reactive site for cross-coupling reactions. Tetrahydropyran derivatives are widely recognized in medicinal chemistry for their bioavailability and metabolic stability, often serving as core structures in antiviral and anticancer agents. The introduction of an iodine atom at the para position of the phenyl ring enhances the compound’s utility in Suzuki-Miyaura and Ullmann-type couplings, enabling the synthesis of biaryl structures prevalent in natural products and pharmaceuticals.

Historically, iodinated aromatic compounds gained prominence in the late 20th century with advances in transition-metal-catalyzed reactions. While 4-(4-Iodophenyl)tetrahydro-2H-pyran itself does not have a well-documented history of isolation from natural sources, its synthetic accessibility via modern cyclization methodologies aligns with trends in heterocyclic chemistry. For instance, base-promoted domino reactions involving ketones and nitriles, as reported in recent literature, provide plausible pathways for constructing similar tetrahydropyran frameworks. These methods often involve sequential addition-cyclization steps, leveraging the reactivity of intermediates such as enolates or nitrile anions to form the heterocyclic ring.

Nomenclature and Systematic Identification

The systematic identification of 4-(4-Iodophenyl)tetrahydro-2H-pyran adheres to IUPAC conventions. The parent structure, tetrahydro-2H-pyran, is a six-membered oxygen-containing ring with one double bond reduced. The numbering begins at the oxygen atom, with the 4-position occupied by the 4-iodophenyl substituent. Alternative names include 4-(p-Iodophenyl)tetrahydro-2H-pyran, emphasizing the para substitution on the phenyl ring.

The SMILES string encodes the iodine atom (I) attached to the para position of the phenyl ring (C1=CC=C(C2CCOCC2)C=C1), which is connected to the tetrahydropyran moiety (C2CCOCC2). Computational tools such as RDKit or Open Babel can generate standardized identifiers like InChIKey from this SMILES representation, enabling precise database queries. For example, the theoretical InChIKey for this compound would derive from its atomic connectivity and stereochemistry, though experimental validation remains essential for absolute confirmation.

The compound’s regiochemical identity is further validated by spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the iodine-bearing aromatic protons (downfield-shifted due to the electronegative iodine) and the methylene groups within the tetrahydropyran ring. Mass spectrometry would exhibit a molecular ion peak at m/z 288.12, consistent with the molecular weight.

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

4-(4-iodophenyl)oxane |

InChI |

InChI=1S/C11H13IO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |

InChI Key |

ZLXQTMCEHHDMIN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Iodophenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone under reflux conditions . This method ensures the efficient introduction of the iodine atom into the phenyl ring, resulting in the desired product.

Chemical Reactions Analysis

4-(4-Iodophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

Common reagents used in these reactions include sodium iodide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Iodophenyl)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodinated compounds with biological molecules.

Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)tetrahydro-2H-pyran is not well-documented, but it is likely to interact with molecular targets through its iodophenyl group. This group can participate in various interactions, such as halogen bonding, which can influence the compound’s biological activity. The tetrahydropyran ring may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Iodine vs. Methoxy: The 4-iodophenyl group (electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) in analogues like those in . This affects reactivity in cross-coupling reactions and electronic properties .

Synthetic Routes :

Physicochemical and Functional Properties

Solubility and Stability:

- 4-(4-Iodophenyl)tetrahydro-2H-pyran : Likely low water solubility due to the hydrophobic iodophenyl group; stability may require protection from light (similar to 4-(Iodomethyl)tetrahydro-2H-pyran in ) .

- Methoxy-Substituted Analogues : Higher solubility in polar solvents (e.g., dichloromethane, chloroform) due to methoxy groups, as seen in for carbazole-based HTMs .

Spectroscopic Data:

- NMR Trends :

- Iodine’s electronegativity deshields adjacent protons. For example, in 4-((4-nitrophenyl)sulfonyl)tetrahydro-2H-pyran (), aromatic protons resonate at δ 8.14 (d, J = 8.9 Hz), while aliphatic THP protons appear between δ 1.66–4.01 .

- Methoxy groups (e.g., in ’s 3ab) cause upfield shifts (~δ 3.8 for OCH₃) compared to iodophenyl’s downfield aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.